1-(2-methylcyclopropyl)ethan-1-amine, Mixture of diastereomers
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Overview
Description
1-(2-methylcyclopropyl)ethan-1-amine, Mixture of diastereomers, is a chemical compound belonging to the amine class. It is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds such as pyrrolidine derivatives have been found to have a high binding affinity for the4COF (GABA) receptor . The gamma-aminobutyric acid (GABA) receptor plays a crucial role in inhibitory neurotransmission in the brain.
Mode of Action
If we consider the action of similar compounds on the gaba receptor, these compounds typically enhance gaba transmission in the brain, which can help control convulsive epileptic seizures .
Biochemical Pathways
Compounds that act on the gaba receptor are known to influence theGABAergic system , which is one of the main inhibitory neurotransmitter systems in the brain .
Result of Action
Compounds that enhance gaba transmission can help control convulsive epileptic seizures , suggesting that 1-(2-methylcyclopropyl)ethan-1-amine might have similar effects if it acts on the same target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylcyclopropyl)ethan-1-amine typically involves the reaction of 2-methylcyclopropylcarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
1-(2-methylcyclopropyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methyl group on the cyclopropyl ring.
2-methylcyclopropylamine: Similar but differs in the position of the amine group.
Ethanamine: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
1-(2-methylcyclopropyl)ethan-1-amine is unique due to the presence of both a cyclopropyl group and an ethanamine backbone, which imparts distinct steric and electronic properties. These properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
42302-92-1 |
---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.2 |
Purity |
0 |
Origin of Product |
United States |
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